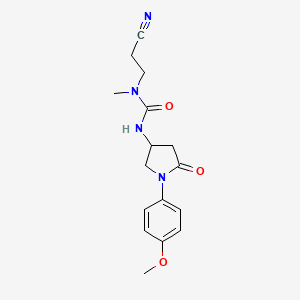
1-(2-Cianoetil)-3-(1-(4-metoxifenil)-5-oxopirrolidin-3-il)-1-metilurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyanoethyl group, a methoxyphenyl group, and a pyrrolidinone ring, making it a unique molecule with diverse chemical properties.
Aplicaciones Científicas De Investigación
1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the pyrrolidinone ring.
Addition of the Cyanoethyl Group: This step involves the addition of the cyanoethyl group through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compound with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the cyanoethyl group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Cyanoethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)-1-methylurea: Similar structure but lacks the methoxy group.
1-(2-Cyanoethyl)-3-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-19(9-3-8-17)16(22)18-12-10-15(21)20(11-12)13-4-6-14(23-2)7-5-13/h4-7,12H,3,9-11H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHXHTPDFJCVCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327614 |
Source


|
| Record name | 1-(2-cyanoethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877640-27-2 |
Source


|
| Record name | 1-(2-cyanoethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
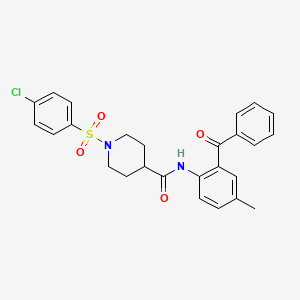
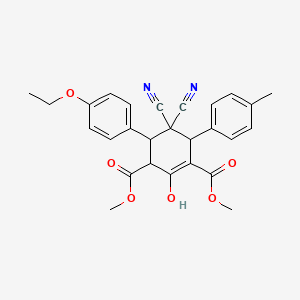
![4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2402188.png)
![2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2402190.png)
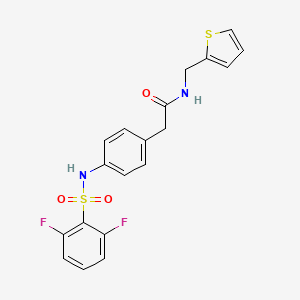

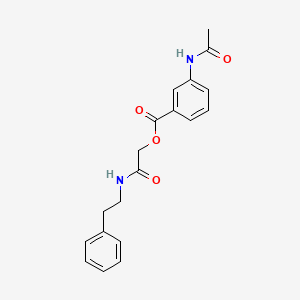
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2402197.png)
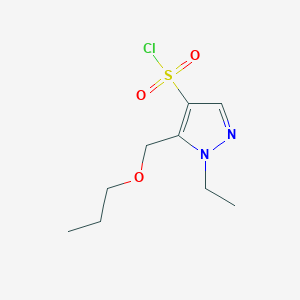
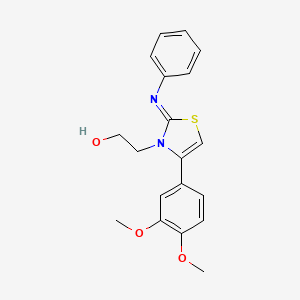
![2-Butyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2402201.png)


![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B2402205.png)
